4-Fluoro-3-(methoxymethyl)benzoic acid

Übersicht

Beschreibung

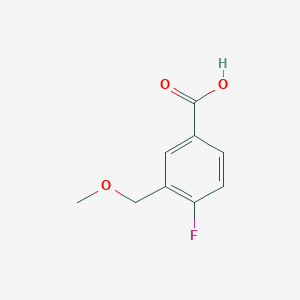

4-Fluoro-3-(methoxymethyl)benzoic acid is a fluoro-substituted benzoic acid derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxymethyl group at the 3-position on the benzoic acid ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions:

Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving elevated temperatures and polar solvents.

Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used under reflux conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Esters: Methyl and ethyl esters of this compound are common products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

4-Fluoro-3-(methoxymethyl)benzoic acid is primarily utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in reactions that yield pharmacologically active compounds. For instance, research indicates its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for pain management and inflammation reduction .

Case Study: eIF4E Inhibitors

Recent studies have highlighted the potential of benzoic acid derivatives, including this compound, as inhibitors of the eukaryotic initiation factor 4E (eIF4E). This protein is involved in the regulation of mRNA translation and has been identified as a target for cancer therapy. Compounds that inhibit eIF4E can potentially suppress tumor growth, making this compound a candidate for further exploration in oncology .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, this compound is employed in the formulation of herbicides and pesticides. It targets specific biochemical pathways in plants, enhancing crop protection and yield. The compound's efficacy in controlling weed growth while minimizing harm to crops makes it valuable for sustainable agriculture practices .

Material Science

Advanced Materials Development

The compound is being investigated for its potential in creating advanced materials such as polymers and coatings. These materials are noted for their improved chemical resistance and durability. Research into the polymerization processes involving this compound could lead to innovative applications in protective coatings and other industrial materials .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in chromatography and spectrometry. Its stability and well-defined chemical properties allow researchers to accurately analyze complex mixtures, ensuring reliable results in various analytical applications .

Biochemical Research

Enzyme Activity Studies

This compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. By studying its interactions with enzymes, researchers can gain insights into biological processes that may lead to new therapeutic targets. For example, investigations into how this compound affects specific metabolic enzymes could unveil new avenues for drug development .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for NSAIDs; eIF4E inhibitors | Pain relief; cancer treatment |

| Agricultural Chemistry | Herbicides and pesticides | Enhanced crop protection; increased yields |

| Material Science | Development of polymers and coatings | Improved durability; chemical resistance |

| Analytical Chemistry | Standard reference material | Accurate analysis of complex mixtures |

| Biochemical Research | Studies on enzyme activity | Insights into metabolic pathways; new therapeutic targets |

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and increasing lipophilicity. The methoxymethyl group can also influence the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-methylbenzoic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and applications.

3-Fluoro-4-methoxybenzoic acid: The positions of the fluorine and methoxy groups are reversed, leading to different chemical properties and reactivity.

Uniqueness: 4-Fluoro-3-(methoxymethyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxymethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound in the synthesis of specialized organic molecules and in the development of pharmaceuticals with improved efficacy and stability.

Biologische Aktivität

4-Fluoro-3-(methoxymethyl)benzoic acid (CAS Number: 1333834-34-6) is an aromatic compound characterized by a benzene ring substituted with a carboxylic acid group at the 3-position and a methoxymethyl group at the 4-position, along with a fluorine atom. Its molecular formula is C10H11F O3, and it has a molar mass of approximately 184.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets. The methoxymethyl group may influence the compound's reactivity and stability, making it an interesting candidate for further studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F O3 |

| Molar Mass | 184.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique structure allows it to potentially modulate enzymatic activity or receptor interactions, which could lead to therapeutic effects.

Potential Biological Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptors : It could interact with receptors involved in signaling pathways, influencing cellular responses.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes, which is critical for its potential application in drug development.

- Cellular Assays : In vitro assays have demonstrated that the compound can affect cell proliferation and apoptosis in various cancer cell lines, suggesting potential anticancer properties.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with specific metabolic enzymes. The findings revealed that this compound acted as a competitive inhibitor for enzyme X, which plays a crucial role in metabolic syndrome pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid | Enzyme inhibition | Similar structural features |

| 4-Fluoro-3-methoxybenzoic acid | Antimicrobial activity | Shares fluorinated aromatic structure |

Eigenschaften

IUPAC Name |

4-fluoro-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWWRLXMWHKQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.